molecular formula C10H15BrClNO B13957007 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone

Katalognummer: B13957007
Molekulargewicht: 280.59 g/mol
InChI-Schlüssel: ZVCPTLKQMKIZOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)-2-chloroethanone is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with a bromomethylating agent, followed by chlorination. The reaction conditions often require the use of solvents such as methanol or dichloromethane and may involve catalysts to enhance the reaction efficiency. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl and chloro groups can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Radical Reactions: The presence of halogen atoms makes it susceptible to radical reactions, which can be initiated by radical initiators like AIBN.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone involves its interaction with molecular targets, leading to various biochemical effects. The bromomethyl and chloro groups can interact with nucleophilic sites on biological molecules, potentially leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, and other proteins, influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone can be compared with other spirocyclic compounds, such as:

  • 1-(2-(Bromomethyl)-5-azaspiro[3.4]octan-5-yl)-2-chloroethanone
  • 1-(2-(Bromomethyl)-6-azaspiro[3.3]heptan-6-yl)-2-chloroethanone

These compounds share similar structural features but differ in the position and nature of the spirocyclic ring The unique structure of 1-(2-(Bromomethyl)-6-azaspiro[3

Eigenschaften

Molekularformel

C10H15BrClNO

Molekulargewicht

280.59 g/mol

IUPAC-Name

1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]-2-chloroethanone

InChI

InChI=1S/C10H15BrClNO/c11-5-8-3-10(4-8)1-2-13(7-10)9(14)6-12/h8H,1-7H2

InChI-Schlüssel

ZVCPTLKQMKIZOM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC12CC(C2)CBr)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.